{1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a small organic compound classified under the category of triazoles, specifically a 1,2,3-triazole derivative. This compound features a piperidinyl group and a hydroxymethyl side chain attached to the triazole ring. Its unique structure contributes to its potential biological activity and applications in medicinal chemistry.
The compound is documented in various chemical databases, including DrugBank, where it is identified with the DrugBank Accession Number DB07213. It is currently classified as investigational, indicating that it may be under research for potential therapeutic applications but has not yet received regulatory approval for clinical use .
The synthesis of {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves multi-step reactions that may include:
Technical details regarding specific reagents and reaction conditions are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular formula of {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is . The compound consists of:
The structural representation can be visualized using software tools such as ChemDraw or 3D molecular modeling software.
The reactivity of {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol can be attributed to:
These reactions have implications for modifying the compound for enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol may involve:
Data on specific targets and pathways are still emerging as research continues.
The physical state of {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is typically solid at room temperature and may exhibit crystalline characteristics depending on its purity and method of synthesis.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) would provide deeper insights into its characteristics but require experimental determination.
{1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has potential applications in:
Continued research is necessary to fully elucidate its therapeutic potential and practical applications in various fields.
The strategic design of hybrid molecules represents a cornerstone of modern medicinal chemistry, aiming to merge pharmacophoric elements from distinct bioactive scaffolds into single entities with enhanced or novel therapeutic profiles. The compound {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exemplifies this approach, integrating a 1,2,3-triazole ring and a piperidine moiety within a single molecular architecture linked via a methylene bridge and further functionalized by a hydroxymethyl group. This hybrid structure is engineered to leverage the established and complementary pharmacological virtues of both heterocyclic systems, positioning it as a promising candidate for targeted drug discovery.
The 1,2,3-triazole ring, a five-membered heterocycle featuring three nitrogen atoms, has emerged as a supremely versatile and privileged scaffold in drug design. Its prominence stems from a confluence of favorable physicochemical, synthetic, and biological properties:
Table 1: Selected FDA-Approved or Clinically Significant Drugs Containing the 1,2,3-Triazole Motif
Drug Name | Therapeutic Class | Primary Indication(s) | Key Structural Feature | Ref. |
---|---|---|---|---|
Tazobactam | β-Lactamase Inhibitor | Used with piperacillin for bacterial infections | Triazolylmethyl penicillanic acid sulfone | [9] |
Cefatrizine | Cephalosporin Antibiotic | Broad-spectrum antibiotic | Triazole-thiadiazole linked cephalosporin | [9] |
Radezolid | Oxazolidinone Antibiotic | Antibiotic (active against Gram-positive bacteria incl. MRSA) | Triazole-linked oxazolidinone-phenyloxazole | [9] |
Rufinamide | Anticonvulsant | Adjunctive treatment of Lennox-Gastaut syndrome | 1-((2,6-Difluorophenyl)methyl)-1H-1,2,3-triazole-4-carboxamide | [7] |
Carboxyamidotriazole (CAI) | Calcium channel blocker (Investigational) | Investigated for cancer, arthritis, retinopathy | Benzyl-substituted triazole carboxylic acid | [2] |
Piperidine, a fully saturated six-membered heterocyclic amine, is one of the most ubiquitous nitrogen-containing scaffolds found in pharmaceuticals and natural alkaloids. Its conformational flexibility, basicity (pKa ~11), and ability to act as a hydrogen bond acceptor/donor contribute significantly to its pharmacological importance:
Table 2: Examples of Piperidine-Containing Drugs and Their Therapeutic Applications
Drug Name | Primary Therapeutic Category | Key Indication(s) | Role of Piperidine Moiety | Ref. |
---|---|---|---|---|
Donepezil | Anti-Alzheimer's (AChE Inhibitor) | Symptomatic treatment of Alzheimer's dementia | Core structure (benzylpiperidine) binding CAS of AChE | [3] [5] |
Haloperidol | Antipsychotic (Typical) | Schizophrenia, acute psychosis | 4-(4-Chlorophenyl)-4-hydroxypiperidine essential for D2 antagonism | [5] |
Risperidone (Metabolite: Paliperidone) | Antipsychotic (Atypical) | Schizophrenia, bipolar mania | Metabolite Paliperidone core is 6,7,8,9-tetrahydro-5H-benzocycloheptenopyridopyrimidin? (Includes fused piperidine) | [5] |
Eperisone | Muscle Relaxant | Muscle spasticity, pain associated with musculoskeletal disorders | 1-(4-Ethylphenyl)-2-methyl-3-piperidinopropan-1-one | [5] |
Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Prevention/treatment of osteoporosis in postmenopausal women; breast cancer risk reduction | 1-(2-Piperidinoethoxy)phenyl linkage | [5] [10] |
Vinblastine | Anticancer (Vinca Alkaloid) | Hodgkin's lymphoma, testicular cancer, others | Embedded within the complex catharanthine structure (contains piperidine ring) | [5] [10] |
Diphenhydramine (Analogs) | Antihistamine / Antiemetic | Allergies, nausea, motion sickness | 2-(Diphenylmethoxy)-N,N-dimethylethanamine (Ethanolamine), but many potent analogs use piperidine (e.g., Cyclizine) | [5] |
Loperamide | Antidiarrheal | Symptomatic control of acute/chronic diarrhea | 4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutyramide | [5] |
The molecular hybridization strategy underpinning the design of {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is predicated on achieving synergistic or additive pharmacological effects beyond what either pharmacophore might achieve individually. This synergy can manifest through several interconnected mechanisms:
Table 3: Illustrative Examples of Piperidine-Triazole Hybrids and Reported Synergistic Activities
Hybrid Structure (Simplified) | Reported Biological Activities | Key Synergistic/Enhanced Effects Observed | Ref. |
---|---|---|---|
Piperidino-1,2,3-triazole w/ 3-Aryl Isoxazole | Cytotoxic, Antimicrobial | Enhanced potency compared to simpler analogs; dual-target potential suggested. | [4] |
Benzimidazole-Piperidine-Triazole Conjugates | Cytotoxic, Antimicrobial | Hybrids showed superior activity compared to benzimidazole or triazole alone; intercalation suggested. | [8] |
Ciprofloxacin-1,2,3-Triazole Hybrids | Antibacterial (esp. against resistant strains) | Significantly lower MICs against MRSA compared to parent ciprofloxacin; potential dual action (topoisomerase inhibition + other). | [9] |
Melampomagnolide B-Triazole Conjugates | Anticancer (e.g., HCT116, leukemia, melanoma, renal, ovarian, breast) | Potency significantly higher (up to 11.5-fold) than parent compound; inhibited NF-κB, migration, induced apoptosis. | [2] |
1,2,3-Triazole-Oxazolidinone Hybrids (e.g., Radezolid) | Antibacterial (Gram-positive, incl. MRSA) | Improved spectrum/potency over earlier oxazolidinones; retained protein synthesis inhibition mechanism. | [9] |
The specific hybrid {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol embodies this hybridization strategy. The piperidine ring (substituted at the 2-position) offers potential for ionic/H-bond interactions and conformational influence, the triazole provides metabolic stability and dipole/H-bonding capabilities, the methylene linker affords flexibility, and the hydroxymethyl group adds polarity and an additional H-bonding site. This combination creates a versatile scaffold primed for interaction with diverse biological targets, warranting thorough investigation of its specific pharmacological profile, guided by the established activities of its constituent pharmacophores and similar hybrids.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0